molecular formula C10H14N2O4 B1433857 ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate CAS No. 1499238-81-1

ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1433857
CAS No.: 1499238-81-1
M. Wt: 226.23 g/mol
InChI Key: KWKBCNQBNHLQAA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C14H16N2O5

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazole-4-carboxylic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethyl glycolate in the presence of a base such as triethylamine to yield the final product.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-ol.

  • Substitution Products: Derivatives with different nucleophiles replacing the ethoxy group.

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand the role of imidazole derivatives in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. The exact mechanism may vary based on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate: A cyclic analog with similar reactivity.

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate: Another ester derivative with different ring structure.

Uniqueness: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole core, which imparts distinct chemical and biological properties compared to its cyclic and piperidine analogs. Its versatility in synthetic applications and potential biological activity make it a valuable compound in scientific research.

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS: 1499238-81-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • Boiling Point : Predicted at 377.5 ± 22.0 °C
  • Density : 1.21 ± 0.1 g/cm³
  • pKa : 2.75 ± 0.61

Synthesis

The synthesis of this compound typically involves a one-pot reaction between ethyl bromoacetate and l-methylimidazole in tetrahydrofuran (THF). The reaction can be monitored using thin-layer chromatography (TLC) for completion, followed by purification through organic solvent washing and drying under reduced pressure.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Preliminary studies indicate that imidazole derivatives can interact with various biological macromolecules, influencing their activity and stability. For instance, the compound's structure allows it to bind to enzymes or receptors involved in microbial resistance mechanisms .

Photophysical Properties

Research has demonstrated that this compound exhibits unique photophysical properties, including reverse solvatochromism, which depends on the solvent polarity. Such behavior may enhance its applicability in photodynamic therapy or as a fluorescent probe in biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundImidazole ring, ethoxy groupAntimicrobial potentialUnique combination of functional groups
Ethyl 1H-imidazole-4-carboxylateImidazole ring onlyAntibacterialLacks additional functional groups
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazoleThiazole instead of imidazoleAntimicrobialDifferent heterocyclic structure
Ethyl 1-vinylimidazoleVinyl group instead of ethoxyPolymerization applicationsDifferent reactivity due to vinyl moiety

This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its potential for enhanced biological activity due to its specific functional groups.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound with various biological targets:

  • Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies : Binding affinity assays indicate that the compound can effectively interact with enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies against metabolic disorders .
  • Photodynamic Applications : The photophysical properties of the compound suggest it may be useful in photodynamic therapy, where light activation leads to localized cytotoxicity in cancer cells.

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBCNQBNHLQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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